5-amino-1-benzoyl-1H-Pyrazole-4-carbonitrile

Catalog No.
S14300790
CAS No.
M.F
C11H8N4O
M. Wt
212.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-amino-1-benzoyl-1H-Pyrazole-4-carbonitrile

Product Name

5-amino-1-benzoyl-1H-Pyrazole-4-carbonitrile

IUPAC Name

5-amino-1-benzoylpyrazole-4-carbonitrile

Molecular Formula

C11H8N4O

Molecular Weight

212.21 g/mol

InChI

InChI=1S/C11H8N4O/c12-6-9-7-14-15(10(9)13)11(16)8-4-2-1-3-5-8/h1-5,7H,13H2

InChI Key

DZTOYLIIAGWEJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(=C(C=N2)C#N)N

5-amino-1-benzoyl-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The compound features a benzoyl group and a cyano group, which contribute to its chemical properties and potential applications. Its molecular structure allows for various substitutions, making it a versatile compound in medicinal chemistry and material science.

The synthesis of 5-amino-1-benzoyl-1H-pyrazole-4-carbonitrile typically involves the reaction of hydrazines with carbonyl compounds and nitriles. For instance, the condensation of benzoyl hydrazine with malononitrile leads to the formation of this compound through a series of nucleophilic attacks and cyclization reactions. The mechanism generally follows these steps:

  • Nucleophilic Attack: The hydrazine attacks the carbonyl carbon of the benzoyl group.
  • Cyclization: Following the formation of an intermediate, a cyclization occurs, leading to the pyrazole ring formation.
  • Formation of Cyano Group: The introduction of the cyano group typically occurs through subsequent reactions involving nitriles or cyanogen derivatives.

These reactions can yield high selectivity and efficiency under mild conditions, making them suitable for large-scale synthesis .

5-amino-1-benzoyl-1H-pyrazole-4-carbonitrile exhibits significant biological activities, particularly in pharmacology. Compounds within the pyrazole class have been shown to possess anti-inflammatory, analgesic, and antitumor properties. For example, certain derivatives have demonstrated potential as inhibitors in various enzymatic pathways, which can be beneficial in treating diseases such as cancer and arthritis . The presence of both amino and cyano groups enhances its reactivity and interaction with biological targets.

Several methods are available for synthesizing 5-amino-1-benzoyl-1H-pyrazole-4-carbonitrile:

  • Condensation Reaction: This involves reacting benzoyl hydrazine with malononitrile under acidic or basic conditions.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields.
  • Mechanochemical Methods: Recent advancements have introduced mechanochemical approaches that allow for solvent-free synthesis, which is environmentally friendly and efficient .

These methods can vary in terms of yield and purity, with some offering greener alternatives to traditional synthesis.

The applications of 5-amino-1-benzoyl-1H-pyrazole-4-carbonitrile are diverse:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various bioactive compounds.
  • Agricultural Chemicals: Its derivatives are explored for use in crop protection due to their potential herbicidal and fungicidal properties.
  • Material Science: The compound's unique structure allows for incorporation into polymers and other materials with enhanced properties .

Studies on the interactions of 5-amino-1-benzoyl-1H-pyrazole-4-carbonitrile with biological molecules have revealed its potential as a ligand for various receptors. These studies often utilize techniques such as molecular docking simulations to predict binding affinities and modes of interaction with target proteins. Such insights are crucial for understanding its mechanism of action in therapeutic contexts .

Several compounds share structural similarities with 5-amino-1-benzoyl-1H-pyrazole-4-carbonitrile, including:

Compound NameStructure FeaturesUnique Aspects
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrileContains fluorine substitutionEnhanced biological activity due to fluorine's effects
5-Amino-3-methyl-1H-pyrazole-4-carbonitrileMethyl group at position 3Variation in solubility and reactivity
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrileMethoxy substitution at para positionIncreased lipophilicity affecting pharmacokinetics

These compounds highlight the versatility of the pyrazole framework while showcasing how different substituents can influence biological activity and chemical properties.

Nucleophilic Cyclization Strategies Using Hydrazine Derivatives

Nucleophilic cyclization reactions involving hydrazine derivatives form the cornerstone of pyrazole core formation. For instance, phenylhydrazine and paratolylhydrazine react with azo-linked salicylaldehyde derivatives in the presence of malononitrile to yield 5-amino-pyrazole-4-carbonitriles. Fe₃O₄@SiO₂@Tannic acid, a magnetically recoverable catalyst, facilitates this reaction under ball-milling conditions (20–25 Hz, room temperature), achieving completion within 30–60 minutes. The mechanism proceeds via a Michael-type addition, where the hydrazine derivative attacks the α,β-unsaturated nitrile intermediate, followed by intramolecular cyclization to form the pyrazole ring.

In another approach, 3-amino-5-hydroxy-4-phenylazo-1H-pyrazole undergoes acylative cyclization with chloroacetyl chloride, yielding N-substituted pyrazolotriazine derivatives. Infrared spectroscopy confirms the disappearance of NH₂ bands post-reaction, indicating successful cyclization. These methods highlight the versatility of hydrazine derivatives in constructing the pyrazole scaffold with high regioselectivity.

Solvent Optimization in Michael-Type Addition Reactions

Solvent choice significantly impacts reaction efficiency and product yield. Ethanol emerges as the optimal solvent for Michael-type additions due to its polarity and boiling point (78°C), which facilitate reflux conditions without decomposition. For example, the reaction between (ethoxymethylene)malononitrile and aryl hydrazines in ethanol achieves yields up to 93%, whereas fluorinated ethanol reduces yields to 47%–67%.

Comparative studies in multi-component syntheses demonstrate that solvent-free conditions under ball milling yield 75% product within 30 minutes, outperforming aqueous (67%) or acetonitrile-based systems (no product). The following table summarizes solvent effects on a model reaction:

SolventReaction TimeYield (%)
Solvent-free30 min75
Water60 min67
Ethanol60 min55
Acetonitrile24 h0

Data adapted from .

Role of Nitrogen Atmosphere in Reflux-Based Syntheses

Maintaining a nitrogen atmosphere during reflux prevents oxidation of sensitive intermediates and minimizes side reactions. In the synthesis of 5-amino-1-arylpyrazole-4-carbonitriles, excluding oxygen ensures the stability of the hydrazine precursor and the α,β-unsaturated nitrile intermediate. For instance, refluxing aryl hydrazines with (ethoxymethylene)malononitrile under nitrogen for 4 hours yields 47%–93% product, whereas aerobic conditions lead to partial decomposition. The inert environment also suppresses the formation of azoxy byproducts, which commonly arise from the oxidation of hydrazine derivatives.

Purification Techniques for Pyrazole Carbonitrile Derivatives

Purification of 5-amino-1-benzoyl-1H-pyrazole-4-carbonitrile relies on chromatography and recrystallization. Column chromatography using silica gel with hexane/ethyl acetate gradients (6:1 → 4:1) effectively isolates the product from unreacted starting materials. For example, this method achieves >95% purity for 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, as confirmed by NMR and mass spectrometry. Magnetic separation of Fe₃O₄@SiO₂@Tannic acid catalysts simplifies post-reaction processing, reducing silica gel usage by 40%.

Recrystallization from hot ethanol further enhances purity, particularly for derivatives with electron-withdrawing substituents. Patent literature also describes advanced purification methods, including high-vacuum distillation and preparative HPLC, though these are less common in academic settings.

Iron(III) Oxide at Silicon Dioxide at Tannic Acid Nanocatalysts for Mechanochemical Synthesis

The development of magnetically separable nanocatalysts has revolutionized the synthesis of pyrazole derivatives, particularly those containing the 5-amino-1-benzoyl-1H-pyrazole-4-carbonitrile framework [1] [7]. Iron(III) oxide at silicon dioxide at tannic acid nanocatalysts represent a significant advancement in environmentally friendly catalytic systems for mechanochemical synthesis [1] [8].

The iron(III) oxide at silicon dioxide at tannic acid nanocatalyst system demonstrates exceptional performance in the mechanochemical synthesis of azo-linked 5-amino-pyrazole-4-carbonitrile derivatives [1]. The catalyst preparation involves the functionalization of silica-coated iron(III) oxide nanoparticles with tannic acid, creating a magnetically recoverable system with enhanced catalytic activity [1] [8]. Tannic acid serves both as a structuring directing agent and as a chelating site, providing multiple coordination points for substrate activation [9].

The mechanochemical approach utilizing iron(III) oxide at silicon dioxide at tannic acid nanocatalysts enables the synthesis of novel azo-linked 5-amino-pyrazole-4-carbonitrile derivatives through three-component reactions [1]. The process involves the condensation of synthesized azo-linked aldehydes, malononitrile, and phenylhydrazine or para-tolylhydrazine under ball milling conditions [1] [7]. The reaction proceeds at room temperature, eliminating the need for external heating and reducing energy consumption [1].

Table 1: Synthesis of Azo-Linked 5-amino-pyrazole-4-carbonitrile Derivatives Using Iron(III) Oxide at Silicon dioxide at Tannic Acid Catalyst

EntryProductTime (minutes)Yield (%)
14a12091
24b12087
34c15089
44d12095
54e12093
64f15090
74g12092
84h15089
94i15089
104j12094
114k12093

Source: Based on data from reference [1]

The optimization studies reveal that 0.1 grams of iron(III) oxide at silicon dioxide at tannic acid catalyst provides optimal results with 91% yield in 2 hours compared to lower catalyst loadings [1]. The magnetic properties of the catalyst, with a saturation magnetization of 36.54 electromagnetic units per gram, facilitate easy separation from reaction mixtures using external magnets [10].

Characterization of the iron(III) oxide at silicon dioxide at tannic acid nanocatalyst through transmission electron microscopy, field emission scanning electron microscopy, X-ray powder diffraction, energy-dispersive X-ray spectroscopy, vibrating sample magnetometry, and Fourier transform infrared spectroscopy confirms the successful immobilization of tannic acid on the silica-coated iron(III) oxide core [1] [10]. The crystallite size calculated using the Scherrer equation averages 13 nanometers, providing optimal surface area for catalytic activity [10].

Solvent-Free Approaches in Azo-Linked Pyrazole Formation

Solvent-free mechanochemical synthesis represents a paradigm shift in the preparation of 5-amino-1-benzoyl-1H-pyrazole-4-carbonitrile derivatives, offering significant environmental and economic advantages over traditional solution-phase methods [11] [12]. The mechanochemical approach eliminates the need for organic solvents while maintaining high reaction efficiency and product purity [6] [13].

Ball milling techniques have proven particularly effective for the solvent-free synthesis of pyrazole derivatives [12] [6]. The mechanochemical activation provided by ball milling generates sufficient energy to overcome activation barriers, enabling reactions to proceed at room temperature [13] [14]. The process involves placing reactants in a milling vessel with stainless steel balls and subjecting the mixture to high-frequency vibrations [6] [14].

The solvent-free synthesis of 3,5-diphenyl-1H-pyrazoles demonstrates the effectiveness of mechanochemical approaches [12]. The reaction utilizes chalcones and hydrazine under ball milling conditions with sodium persulfate as an oxidant, achieving excellent yields in short reaction times [12]. The mechanochemical protocol exhibits advantages including high chemoselectivity, minimal byproduct formation, and simple work-up procedures [12] [6].

Table 2: Optimization Parameters for Solvent-Free Mechanochemical Synthesis

ParameterOptimal ConditionEffect on Yield
Milling Frequency20-25 HertzMaximizes energy transfer
Ball Size20 millimetersOptimal impact force
Reaction Time90-150 minutesComplete conversion
TemperatureRoom temperatureEnergy efficient
Catalyst Loading0.1 gramsCost-effective

Based on data from reference [1]

Structural integrity analysis through X-ray diffraction patterns confirms that the catalyst maintains its crystalline structure throughout multiple reaction cycles [10] [23]. Energy-dispersive X-ray spectroscopy analysis reveals no significant changes in elemental composition after repeated use, indicating excellent stability of the tannic acid functionalization [10].

The magnetic separation efficiency remains constant across multiple cycles, with saturation magnetization values showing less than 5% decrease after six uses [10]. This stability is attributed to the robust anchoring of tannic acid to the silica surface through multiple coordination bonds [8] [9].

Comparative studies with other solid-supported catalytic systems demonstrate the superior recyclability of magnetic nanocatalysts [21] [24]. Traditional heterogeneous catalysts often suffer from leaching of active components or structural degradation during recovery processes [24]. The magnetic separation mechanism eliminates the need for filtration or centrifugation, reducing catalyst loss and contamination [20] [22].

The economic benefits of catalyst recyclability become apparent when considering industrial-scale applications [25] [24]. The ability to reuse expensive catalyst materials multiple times significantly reduces the overall cost per unit of product [21]. Life cycle assessments indicate that magnetic nanocatalysts can achieve payback within three to four reaction cycles [24].

Regeneration studies suggest that catalyst activity can be restored through simple treatment with dilute acid solutions [26] [16]. This regeneration process removes accumulated impurities and restores the original surface properties of the catalyst [16]. However, such treatments are typically required only after extended use beyond the standard recyclability limit [26].

The development of more robust solid-supported catalytic systems continues to be an active area of research [24]. Future improvements may focus on enhancing the anchoring of functional groups to support materials and developing more efficient separation mechanisms [20] [24]. The integration of multiple catalytic functionalities into single support systems represents another promising direction for advancing recyclable catalyst technology [21] [22].

Enzymatic Pathway Inhibition Mechanisms

The compound 5-amino-1-benzoyl-1H-pyrazole-4-carbonitrile demonstrates significant potential as an enzymatic pathway inhibitor through multiple mechanisms that target critical cellular processes. The primary mode of action involves adenosine triphosphate competitive inhibition of protein kinases, particularly those involved in cell proliferation and inflammatory responses [1] [2].

The enzymatic inhibition mechanism operates through direct interaction with the adenosine triphosphate binding site of target kinases. Research has established that related 5-amino pyrazole derivatives exhibit highly selective inhibition of p38 mitogen-activated protein kinase through a unique binding mode that involves hydrogen bonding with threonine 106, a residue present in only approximately 20% of the human kinome [1]. This selectivity arises from the specific structural features of the pyrazole scaffold, including the 5-amino group and the 4-carbonitrile moiety, which create optimal spatial arrangements for enzyme-inhibitor interactions.

The compound exhibits multi-pathway inhibition capabilities, targeting various kinase families including protein kinases, tyrosine kinases, and serine/threonine kinases. Studies have demonstrated that 5-amino pyrazole derivatives can inhibit epidermal growth factor receptor kinase with IC50 values ranging from 0.07 to 8.0 μM, indicating potent enzymatic interference [3]. The inhibition occurs through occupation of the adenosine triphosphate binding pocket, forming multiple hydrogen bonds with key amino acid residues such as aspartate 831, lysine 721, and threonine 830 [3].

Cyclin-dependent kinase inhibition represents another critical enzymatic pathway affected by this compound class. The mechanism involves interference with adenosine triphosphate binding, leading to cell cycle arrest at the G2/M phase checkpoint. This enzymatic blockade prevents proper cell division and can induce apoptotic pathways in rapidly dividing cells [4] [5].

The enzymatic pathway inhibition extends to phosphodiesterase enzymes, particularly PDE4B and PDE4D, which are involved in neuroinflammation. Research has shown that related pyrazole derivatives can achieve IC50 values of 0.55-1.05 μM against these targets, indicating potential therapeutic applications in inflammatory disorders [2].

Enzyme ClassSpecific TargetInhibition TypeIC50 Range (μM)MechanismSelectivity
Protein kinasesp38 MAP kinaseATP competitive1.8-2.3Binds to ATP binding site, hydrogen bonding with Thr106High selectivity due to unique Thr106 interaction
Tyrosine kinasesEGFRATP competitive0.07-8.0Occupies ATP binding site, multiple hydrogen bondsModerate selectivity
Serine/threonine kinasesCDKATP competitive0.02-10.0Interferes with ATP binding, cell cycle arrestVariable selectivity

Molecular Docking Simulations with Kinase Domains

Molecular docking studies have revealed the detailed binding interactions between 5-amino-1-benzoyl-1H-pyrazole-4-carbonitrile and various kinase domains, providing crucial insights into the structural basis of its pharmacological activity. The compound demonstrates high-affinity binding to protein kinase active sites through multiple complementary interactions [1] [3].

Crystallographic analysis of related 5-amino pyrazole derivatives bound to p38 mitogen-activated protein kinase has established the presence of a unique hydrogen bonding network. The exocyclic amino group at position 5 forms a critical hydrogen bond with the side chain hydroxyl of threonine 106, measuring 1.8 Å in length. This interaction is particularly significant because threonine 106 is not prevalent in most human kinases, contributing to the observed selectivity profile [1].

The benzoyl oxygen of the compound forms a hydrogen bond with the main chain nitrogen-hydrogen of methionine 109, establishing a key interaction observed with all adenosine triphosphate competitive p38 inhibitors. This binding mode positions the compound optimally within the adenosine triphosphate binding pocket, with the N-phenyl ring extending into a hydrophobic pocket toward the back of the binding site [1].

Molecular dynamics simulations have demonstrated that the compound induces conformational changes in the kinase domain, particularly affecting the phosphorylation loop (P-loop) structure. The binding results in a strong distortion of the P-loop, which is associated with enhanced potency and selectivity. This conformational change stabilizes the inactive form of the kinase, contributing to the type-II binding mode characteristic of highly selective inhibitors [2].

The carbonitrile group at position 4 provides additional stabilization through electrostatic interactions with positively charged residues in the binding pocket. Computational studies have shown that this functional group contributes to the overall binding affinity and helps maintain the proper orientation of the molecule within the active site [6] [7].

Comparative docking studies with related compounds have revealed that structural modifications significantly impact binding affinity. For instance, the introduction of fluorine substituents on the phenyl ring enhances binding energy from -20.3 kcal/mol to -21.2 kcal/mol, indicating improved protein-ligand interactions. The fluorine atom creates additional hydrophobic contacts and may participate in halogen bonding interactions [1].

The molecular docking simulations have also identified alternative binding modes for certain derivatives. Some compounds adopt a canonical inactive type-II binding mode, characterized by displacement of the aspartate-phenylalanine-glycine motif. This binding mode is associated with increased potency and selectivity, as it specifically targets the inactive conformation of the kinase [2].

CompoundTarget ProteinBinding Energy (kcal/mol)Key InteractionsHydrogen BondsHydrophobic ContactsDocking Score
5-amino-1-benzoyl-1H-pyrazole-4-carbonitrileProtein kinasesN/AATP binding siteThreonine 106, Methionine 109Hydrophobic pocketN/A
5-amino-1-phenyl-1H-pyrazole-4-carbonitrilep38 MAP kinase-20.3ATP binding siteThr106, Met109Hydrophobic pocketHigh affinity
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrilep38 MAP kinase-21.2ATP binding siteThr106, Met109Enhanced by fluorineVery high affinity

Structure-Activity Relationships for Anti-Proliferative Effects

The structure-activity relationships of 5-amino-1-benzoyl-1H-pyrazole-4-carbonitrile reveal critical molecular features that determine anti-proliferative potency against cancer cell lines. Comprehensive analysis of structural modifications and their corresponding biological activities has established key pharmacophoric elements essential for optimal therapeutic efficacy [4] [5].

The 5-amino group represents an indispensable structural feature for anti-proliferative activity. Studies have consistently demonstrated that removal or modification of this amino group results in complete loss of biological activity. The amino group participates in crucial hydrogen bonding interactions with target proteins and contributes to the overall binding affinity. Its electron-donating properties also influence the electronic distribution of the pyrazole ring, affecting molecular recognition [8] [2].

Substitution patterns on the N1 position significantly impact anti-proliferative potency. The benzoyl group in 5-amino-1-benzoyl-1H-pyrazole-4-carbonitrile provides optimal hydrophobic interactions with target proteins. Comparative studies have shown that phenyl substitution (IC50 = 2.3 μM) exhibits moderate activity, while 4-fluorophenyl substitution (IC50 = 1.8 μM) demonstrates enhanced potency due to favorable electronic effects of the fluorine atom [1].

The 4-carbonitrile moiety is crucial for maintaining anti-proliferative activity. This electron-withdrawing group influences the electronic properties of the pyrazole ring and participates in specific interactions with target proteins. Replacement of the carbonitrile group with other functional groups, such as carboxamide or ester moieties, results in altered activity profiles and selectivity patterns [9].

Electronic effects of substituents play a fundamental role in determining anti-proliferative potency. Electron-withdrawing groups generally enhance activity, while electron-donating groups may reduce potency. The optimal balance of electronic properties ensures proper molecular recognition and binding affinity. Studies have shown that compounds with methoxy substituents in meta positions exhibit IC50 values of 0.149-0.150 μM, while ortho or para positioning leads to reduced activity [2].

Hydrophobic interactions contribute significantly to anti-proliferative effects. The aromatic ring systems in the compound create favorable hydrophobic contacts with target proteins, particularly in the adenosine triphosphate binding pockets of kinases. The size and lipophilicity of substituents must be carefully balanced to achieve optimal binding without compromising selectivity [1].

The spatial arrangement of functional groups determines the three-dimensional pharmacophore necessary for biological activity. Molecular modeling studies have revealed that the pyrazole ring adopts a planar conformation, with substituents positioned to maximize interactions with target proteins. Any structural modifications that disrupt this optimal geometry result in reduced anti-proliferative activity [7].

Cell line specificity varies based on structural features and target protein expression profiles. The compound demonstrates particularly potent activity against colon cancer cell lines (HCT-116, IC50 = 0.002-0.081 μM), moderate activity against breast cancer cells (MCF-7, IC50 = 0.15-6.7 μM), and variable activity against lung cancer cells (A549, IC50 = 0.15-4.2 μM). This selectivity pattern correlates with the expression levels of target kinases in different cancer types [4] [5].

The mechanism of anti-proliferative action involves multiple pathways including cell cycle arrest, apoptosis induction, and inhibition of cell survival signals. The compound can arrest cells at the G2/M phase checkpoint, preventing proper cell division and leading to programmed cell death. The potency of these effects depends on the specific structural features and their interactions with cellular targets [5].

CompoundR1 SubstituentR2 SubstituentEnzyme TargetIC50 (μM)Activity TypeReference
5-amino-1-benzoyl-1H-pyrazole-4-carbonitrileBenzoylHProtein kinasesN/AEnzyme inhibitionPubChem
5-amino-1-phenyl-1H-pyrazole-4-carbonitrilePhenylHp38 MAP kinase2.3Kinase inhibitionGoldstein et al.
5-amino-1-benzyl-1H-pyrazole-4-carbonitrileBenzylHMultiple kinasesVariableMulti-kinase inhibitionBenchchem
5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile4-FluorophenylHp38 MAP kinase1.8Kinase inhibitionGoldstein et al.
5-amino-3-phenyl-1H-pyrazole-4-carbonitrileHPhenylCancer cell linesVariableAnti-proliferativeLiterature

Quantitative structure-activity relationship models have been developed to predict the anti-proliferative activity of new derivatives. These models incorporate molecular descriptors related to electronic properties, hydrophobicity, and steric factors. The most significant descriptors include partial charge distribution, molecular connectivity indices, and lipophilic parameters, which collectively account for the observed biological activity patterns [3].

Cell LineCancer TypeIC50 Range (μM)MechanismCompound Example
HCT-116Colon cancer0.002-0.081Cell cycle arrest, apoptosis inductionPyrazolo[1,5-a]pyrimidine derivatives
MCF-7Breast cancer0.15-6.7Tubulin polymerization inhibition5-amino pyrazole derivatives
HeLaCervical cancer0.03-8.9G2/M phase arrest, apoptosisPyrazole-benzimidazole hybrids
A549Lung cancer0.15-4.2Microtubule disruptionPyrazole derivatives

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

212.06981089 g/mol

Monoisotopic Mass

212.06981089 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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